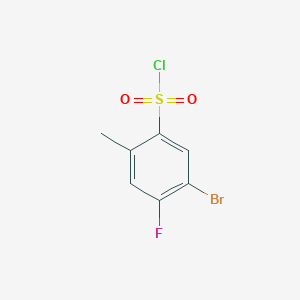

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-6(10)5(8)3-7(4)13(9,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHORHAKUKQFFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679326 | |

| Record name | 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-12-3 | |

| Record name | 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with 5-bromo-4-fluoro-2-methylbenzene as the aromatic substrate. This compound undergoes sulfonylation to introduce the sulfonyl group, followed by chlorination to convert the sulfonyl group into the sulfonyl chloride.

Sulfonylation Step

- Reagent: Chlorosulfonic acid (ClSO3H) is the most commonly used sulfonylating agent.

- Mechanism: The aromatic ring undergoes electrophilic aromatic substitution where the sulfonyl group (-SO3H) is introduced at the position ortho or para to the methyl group, influenced by the directing effects of the substituents (bromo and fluoro).

- Conditions: The reaction is typically carried out under controlled temperature to avoid over-sulfonation or decomposition. Cooling is often applied during the addition of chlorosulfonic acid to the aromatic substrate.

This step produces 5-bromo-4-fluoro-2-methylbenzenesulfonic acid or its sulfonyl chloride intermediate depending on the reaction conditions.

Chlorination to Sulfonyl Chloride

- Reagent: Thionyl chloride (SOCl2) or direct reaction with chlorosulfonic acid can convert the sulfonic acid group to the sulfonyl chloride (-SO2Cl).

- Mechanism: The hydroxyl group of the sulfonic acid is replaced by chlorine, forming the sulfonyl chloride functional group.

- Conditions: The reaction is generally conducted under reflux with an excess of thionyl chloride or chlorosulfonic acid. Removal of byproducts such as SO2 and HCl gases is necessary for purity.

Alternative Synthetic Routes

- Direct Sulfonyl Chloride Formation: Some protocols involve treating the aromatic compound directly with chlorosulfonic acid, which simultaneously sulfonates and chlorinates the ring to give the sulfonyl chloride in one step.

- Diazotization and Sandmeyer-type Reactions: While less common for this compound, some substituted benzene sulfonyl chlorides can be prepared via diazonium salt intermediates followed by substitution reactions, as described in patent literature for substituted benzene sulfonyl chlorides.

Representative Reaction Scheme

| Step | Reactants | Reagents & Conditions | Products |

|---|---|---|---|

| 1 | 5-Bromo-4-fluoro-2-methylbenzene | Chlorosulfonic acid, 0-10°C, stirring | 5-Bromo-4-fluoro-2-methylbenzenesulfonic acid |

| 2 | 5-Bromo-4-fluoro-2-methylbenzenesulfonic acid | Thionyl chloride, reflux, inert atmosphere | 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride |

Research Findings and Optimization

- Yield and Purity: Optimizing temperature and reagent stoichiometry is crucial. Excess chlorosulfonic acid can lead to polysulfonation, while insufficient reagent leads to incomplete conversion.

- Safety Considerations: Both chlorosulfonic acid and thionyl chloride are highly corrosive and release toxic gases (HCl, SO2). Proper ventilation and protective equipment are mandatory.

- Purification: The crude sulfonyl chloride is typically purified by recrystallization or distillation under reduced pressure to remove residual reagents and byproducts.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 5-Bromo-4-fluoro-2-methylbenzene | Commercially available or synthesized |

| Sulfonylation Agent | Chlorosulfonic acid | Strong electrophilic sulfonylating agent |

| Sulfonylation Temperature | 0-10°C | Controls reaction rate and selectivity |

| Chlorination Agent | Thionyl chloride or excess chlorosulfonic acid | Converts sulfonic acid to sulfonyl chloride |

| Chlorination Temperature | Reflux (~70-80°C for SOCl2) | Ensures complete conversion |

| Reaction Time | Several hours | Depends on scale and conditions |

| Purification | Recrystallization/distillation | To achieve high purity |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in reduction reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it suitable for the development of new therapeutic agents.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which is essential for drug metabolism. Inhibition of this enzyme can alter the pharmacokinetics of co-administered drugs, providing insights into drug interactions and therapeutic efficacy .

Antimicrobial Activity

The compound exhibits promising antibacterial properties against several bacterial strains. Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Biological Activity | Target/Organism | Minimum Inhibitory Concentration (MIC) (μM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | CYP1A2 | - | |

| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | |

| Antibacterial | Enterococcus faecalis | 62.5 - 125 | |

| Antifungal | Candida albicans | >250 |

This data highlights the potential of this compound as an antimicrobial agent, warranting further investigation for therapeutic applications.

Organic Synthesis

In organic synthesis, this compound is utilized for the preparation of various complex molecules. It can undergo coupling reactions and serve as a building block for more intricate structures in chemical research.

Mechanism of Action

The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamides or other derivatives. This property is exploited in synthetic pathways to create diverse organic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-4-fluoro-2-methylbenzenesulfonyl chloride with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups :

- The methyl group at position 2 in the target compound acts as a weak electron-donating group, slightly deactivating the aromatic ring compared to the electron-withdrawing chlorine in the analog from .

- The fluorine at position 4 enhances ring electrophilicity due to its strong electron-withdrawing inductive effect, facilitating reactions with nucleophiles such as amines or alcohols .

Steric and Solubility Considerations

- The methyl group introduces steric hindrance at position 2, which may hinder access to the sulfonyl chloride group compared to smaller substituents like chlorine. This could impact reaction yields in sterically demanding environments.

- Halogenated sulfonyl chlorides (e.g., bromine and fluorine derivatives) generally exhibit low solubility in polar solvents but high reactivity in aprotic media like dichloromethane or THF .

Functional Group Differences

- Sulfonyl Chloride vs. Benzoyl Chloride :

- The target compound’s sulfonyl chloride group is more reactive toward amines (forming sulfonamides) compared to benzoyl chlorides, which are typically used for acylation reactions. For example, 4-bromobenzoyl chloride is employed in synthesizing ketones or esters, whereas sulfonyl chlorides are pivotal in creating sulfonate linkages.

- Sulfonyl Chloride vs. Benzylamine Hydrochloride :

- The benzylamine hydrochloride derivative () serves as a building block for ligands or bioactive molecules, contrasting with the sulfonyl chloride’s role as an electrophilic reagent .

For instance, 4-bromobenzoyl chloride mandates immediate decontamination after skin contact and respiratory protection during handling . Similar precautions apply to the target compound.

Biological Activity

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in biochemical research due to its reactivity and potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, cellular effects, and applications in drug development.

- Molecular Formula : C7H5BrClFO2S

- Molecular Weight : 253.63 g/mol

- CAS Number : 874804-12-3

This compound acts primarily through nucleophilic substitution reactions. The sulfonyl chloride group reacts with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide derivatives. This reactivity allows the compound to modify proteins and enzymes, influencing their activity and function.

Target Interactions

The compound can covalently bind to nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction can inhibit enzyme activity by blocking active sites or altering enzyme conformation, thus affecting various biochemical pathways .

Cellular Effects

The biological effects of this compound include:

- Modification of Enzyme Activity : By covalently modifying enzymes, it can influence metabolic pathways, including those involved in detoxification and sulfonation processes.

- Impact on Cell Signaling : The compound can alter the activity of kinases and phosphatases, essential for signal transduction, potentially leading to changes in gene expression and cellular metabolism .

- Cytotoxicity : Studies have shown that related sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cell viability .

Case Studies

-

Cytotoxic Activity : In vitro studies demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. For instance, compounds derived from this sulfonyl chloride were tested for their ability to induce apoptosis and cell cycle arrest in cancer cells .

Compound ID Cell Line IC50 (µM) 140 MCF-7 205 48 HCT-116 153 - Mechanism of Action : Further investigations revealed that these compounds could induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways for their anticancer effects. Apoptosis induction was confirmed through flow cytometry using Annexin V staining .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis. Its derivatives are utilized to develop sulfonamide-based drugs with various biological activities:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : Follow OSHA HazCom 2012 standards: Use impervious gloves (e.g., nitrile or neoprene), tightly sealed goggles, and protective clothing to avoid skin/eye contact. In high-concentration environments, employ respirators with organic vapor filters. Store separately from food, beverages, and oxidizing agents. Conduct pre-use glove integrity checks and ensure proper ventilation .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) to verify >95.0% purity (HPLC area%, as per HLC standards) .

- Structural Confirmation : Combine -NMR, -NMR, and -NMR to assign aromatic protons, fluorine, and methyl group signals. Mass spectrometry (EI-MS) should confirm the molecular ion peak (expected m/z ≈ 273.50) .

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Desiccate using molecular sieves (3Å) to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How can synthetic routes for introducing the sulfonyl chloride group be optimized in sterically hindered aromatic systems like this compound?

- Methodological Answer :

- Chlorosulfonation : React the parent aromatic compound (e.g., 5-bromo-4-fluoro-2-methylbenzene) with chlorosulfonic acid (ClSOH) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1).

- Steric Mitigation : Use excess ClSOH (1.5–2.0 equiv.) and prolong reaction time (12–24 hr) to overcome steric hindrance from the methyl group. Purify via recrystallization in dichloromethane/hexane .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions, particularly regarding the influence of bromine and fluorine substituents?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the sulfonyl chloride group toward nucleophilic attack (e.g., amines). Bromine’s inductive effect further polarizes the S–Cl bond.

- Steric Effects : The methyl group at position 2 hinders nucleophilic access to the sulfonyl chloride, requiring kinetic studies (e.g., variable-temperature -NMR) to quantify activation barriers. Compare with analogs (e.g., 4-Bromo-3-methylbenzenesulfonyl chloride) to isolate substituent effects .

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to correlate fluorine signals with adjacent protons and carbons, resolving ambiguities from overlapping peaks.

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and assess intermolecular interactions (e.g., halogen bonding) that may influence spectral data .

Q. What strategies minimize side reactions (e.g., hydrolysis or over-sulfonylation) in multi-step syntheses involving this compound?

- Methodological Answer :

- Controlled Addition : Introduce amines dropwise at –10°C in anhydrous THF to suppress hydrolysis.

- Base Selection : Use non-nucleophilic bases (e.g., Hunig’s base) to deprotonate intermediates without competing with sulfonylation. Monitor reaction pH (target 8–9) .

Data Analysis and Experimental Design

Q. How can researchers design stability studies to evaluate the compound’s shelf-life under varying conditions?

- Methodological Answer :

- Accelerated Degradation : Expose samples to elevated temperatures (40°C, 60°C) and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at standard storage temperatures (–20°C) .

Q. What experimental approaches validate the compound’s efficacy as a sulfonating agent in complex molecular architectures (e.g., heterocycles)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.